2-(2-Ethoxyethoxy)aniline hydrochloride
Description
Overview of Aniline (B41778) Derivatives as Core Structures in Organic Synthesis
Aniline, a simple aromatic amine with the formula C₆H₅NH₂, serves as a fundamental building block in organic chemistry. wikipedia.org Its derivatives, known as substituted anilines, are a diverse class of compounds where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups. wikipedia.org These derivatives are pivotal starting materials and intermediates in the synthesis of a multitude of more complex molecules. wikipedia.orgsci-hub.se
The versatility of aniline and its derivatives stems from the reactivity of both the aromatic ring and the amino group. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, which allows for the introduction of a wide range of functionalities. geeksforgeeks.org The benzene ring is susceptible to electrophilic aromatic substitution, and the position of substitution is directed by the activating amino group. geeksforgeeks.org
Aniline derivatives are integral to numerous industrial processes, including the manufacturing of dyes, polymers, and rubber processing chemicals. wikipedia.orgnih.gov In the realm of medicinal chemistry, these compounds are crucial precursors for the synthesis of many pharmaceutical agents. sci-hub.segeeksforgeeks.org Prominent examples of drugs derived from aniline include paracetamol (acetaminophen) and various sulfonamides. wikipedia.org The ability to modify the aniline structure allows chemists to fine-tune the pharmacological properties of molecules, such as their bioavailability and receptor selectivity. The development of new synthetic methodologies to create substituted anilines remains an active area of research, aiming to provide access to novel chemical entities for various applications. nih.govresearchgate.netnih.govresearchgate.net
Significance of Ether-Linked Aniline Moieties
The incorporation of an ether linkage onto an aniline scaffold introduces significant changes to the molecule's physical and chemical properties. Ether groups (R-O-R') are generally stable and relatively unreactive, which can be an advantageous feature in the design of new molecules. nih.gov When attached to an aniline ring, an ether linkage can influence the compound's solubility, lipophilicity, and conformational flexibility.
In the context of medicinal chemistry, ether-linked anilines are found in a variety of biologically active compounds. The ether moiety can act as a flexible linker, allowing different parts of a molecule to adopt optimal orientations for binding to a biological target. nih.gov Furthermore, the presence of an ether can impact a compound's metabolic stability, potentially leading to a longer duration of action in a biological system. nih.gov The oxygen atom in the ether can also participate in hydrogen bonding, which can be crucial for molecular recognition and binding affinity. nih.gov
The synthesis of molecules containing ether-linked aromatic rings is a key focus in organic chemistry, with applications in the creation of pharmaceuticals and agrochemicals. nih.gov The specific nature of the ether side chain, such as the ethoxyethoxy group in 2-(2-Ethoxyethoxy)aniline (B494668), can be tailored to achieve desired properties. For instance, the repeating ethoxy units can enhance water solubility, a desirable trait for many chemical and biological applications.
Role of Hydrochloride Salts in Chemical Stability and Reactivity
Amines, including aniline and its derivatives, are basic compounds that can react with acids to form salts. The formation of a hydrochloride salt, by reacting an amine with hydrochloric acid (HCl), is a common and important practice in chemical and pharmaceutical sciences. reddit.comspectroscopyonline.com This conversion offers several advantages, primarily related to the compound's stability and handling. gla.ac.uk
One of the most significant benefits of forming a hydrochloride salt is the increased water solubility. spectroscopyonline.com Many organic amines have limited solubility in aqueous solutions, which can be a major hurdle in their application, particularly in pharmaceuticals where bioavailability is critical. spectroscopyonline.com The ionic nature of the hydrochloride salt generally leads to much-improved water solubility.
Furthermore, converting an amine to its hydrochloride salt can enhance its chemical stability and extend its shelf-life. gla.ac.uk The lone pair of electrons on the nitrogen atom of a free amine can make the molecule susceptible to oxidation and other degradation pathways. By protonating the amine to form the ammonium (B1175870) salt, this reactivity is reduced, making the compound easier to store and handle. gla.ac.uk In the context of polyurethane synthesis, for example, the formation of unwanted amine hydrochloride salts is a known issue that highlights the stability of these salts. gla.ac.uk While hydrochloride salts are generally stable, their formation can sometimes be affected by factors like the common ion effect, which can influence their solubility in certain conditions. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-ethoxyethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJBCJLIJTIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Ethoxyethoxy Aniline Hydrochloride
Direct Synthesis Approaches
Direct synthesis methods focus on constructing the 2-(2-Ethoxyethoxy)aniline (B494668) molecule from precursor compounds in a limited number of steps. These approaches are often favored for their efficiency and straightforward nature.
A primary and widely utilized method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. beilstein-journals.orgwikipedia.org For 2-(2-Ethoxyethoxy)aniline, the direct precursor would be 1-(2-(2-ethoxyethoxy))-2-nitrobenzene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic chemistry. youtube.com
This reduction can be achieved using several established methods:
Catalytic Hydrogenation: This is a common and often clean method for reducing nitroarenes. youtube.com The reaction typically involves treating the nitroaromatic precursor with hydrogen gas (H₂) in the presence of a metal catalyst. stackexchange.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, offering high efficiency. youtube.comresearchgate.net Other catalysts such as Raney nickel, platinum, or rhodium can also be employed. researchgate.net The reaction is typically carried out in a solvent like ethanol. stackexchange.com
Metal-Acid Reduction: Historically significant and still widely practiced, especially in industrial settings, is the reduction using a metal in an acidic medium. stackexchange.com A classic example is the Béchamp reduction, which uses iron filings (Fe) and hydrochloric acid (HCl). wikipedia.orgyoutube.com Tin (Sn) in conjunction with HCl is another effective system. stackexchange.com These methods are robust and cost-effective, though they can generate significant waste streams.
Following the reduction to form the free aniline (B41778) base, treatment with hydrochloric acid (HCl) yields the desired 2-(2-Ethoxyethoxy)aniline hydrochloride salt. This final step protonates the basic amino group, increasing the compound's stability and water solubility.
Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a cornerstone of this field, utilizing a palladium catalyst to couple an aryl halide or triflate with an amine. wikipedia.orgyoutube.com This reaction's development has significantly broadened the possibilities for synthesizing complex aryl amines under relatively mild conditions, replacing harsher traditional methods. wikipedia.orguva.nl
A plausible Buchwald-Hartwig strategy for synthesizing the target compound could involve:
Coupling of an aryl halide, such as 1-bromo-2-(2-ethoxyethoxy)benzene, with an ammonia (B1221849) equivalent.
Alternatively, the reaction could couple 2-bromoaniline (B46623) (with the amine group suitably protected) with 2-ethoxyethanol, followed by deprotection.
The success of the Buchwald-Hartwig amination often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. youtube.comnih.gov The ligands are particularly crucial; sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) have been developed to improve reaction efficiency and scope. youtube.com The reaction typically involves a Pd(0)/Pd(II) catalytic cycle, beginning with the oxidative addition of the palladium catalyst to the aryl halide. youtube.com
The synthesis of substituted anilines is a well-established area of chemical research. wikipedia.org Many methods exist for preparing aniline derivatives with various substitution patterns. beilstein-journals.org These general procedures provide a broader context for the synthesis of this compound.
Common strategies include:
Nitration followed by Reduction: As discussed, this is a very common two-step sequence. A substituted benzene (B151609) ring is first nitrated using a mixture of nitric acid and sulfuric acid, and the resulting nitroarene is then reduced. wikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution (S_NAr): In cases where the aromatic ring is sufficiently activated by electron-withdrawing groups, a leaving group (like a halide) can be displaced by an amine nucleophile. beilstein-journals.org
Transition Metal-Catalyzed Amination: Besides the Buchwald-Hartwig reaction, other metal-catalyzed C-N cross-couplings, such as the Ullmann condensation (using copper catalysts), can be employed. beilstein-journals.org
Recent advances have also focused on the direct C-H functionalization of aniline derivatives, providing a more atom-economical route by avoiding the pre-functionalization of the aromatic ring. uva.nl
Functional Group Interconversions and Protecting Group Strategies
Functional group interconversion (FGI) is a key concept in organic synthesis where one functional group is transformed into another. ub.eduimperial.ac.uk In the context of synthesizing complex molecules like this compound, managing the reactivity of the various functional groups is critical. The aniline amino group is a potent nucleophile and is highly susceptible to oxidation. wikipedia.org This high reactivity can lead to unwanted side reactions during synthetic steps targeting other parts of the molecule. youtube.com
To prevent these undesired reactions, the amino group is often temporarily "protected" by converting it into a less reactive derivative. organic-chemistry.orglibretexts.org This protecting group must be stable under the subsequent reaction conditions and must be removable in high yield to regenerate the original amino group once its protection is no longer needed. organic-chemistry.orgtcichemicals.com
Common protecting groups for amines include:
Carbamates: These are among the most widely used protecting groups for amines. masterorganicchemistry.com They are easily installed and can be removed under specific conditions. masterorganicchemistry.com
tert-Butoxycarbonyl (Boc): Stable to basic and reductive conditions, the Boc group is typically removed with strong acid (e.g., trifluoroacetic acid, TFA). tcichemicals.commasterorganicchemistry.com
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), a process known as hydrogenolysis. tcichemicals.commasterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable under acidic conditions but is cleaved by treatment with a mild base, such as piperidine. tcichemicals.commasterorganicchemistry.com
The use of different protecting groups that can be removed under distinct conditions (e.g., Boc and Fmoc) is known as an "orthogonal strategy" and is invaluable in complex multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com For instance, acetylation can be used to form an acetanilide (B955), which makes the amino group less activating and prevents polysubstitution during electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com The acetyl group can later be removed by hydrolysis. youtube.com
Green Chemistry Principles in the Synthesis of Aniline Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com The synthesis of anilines, traditionally reliant on harsh reagents and producing significant waste, is an area where green chemistry can have a substantial impact. chemistryworld.com
Key green approaches applicable to aniline synthesis include:
Catalytic Methods: The use of catalytic reduction for nitroarenes is inherently greener than stoichiometric methods like Fe/HCl, as it dramatically reduces metal waste. researchgate.netresearchgate.net Similarly, catalytic cross-coupling reactions are preferred over classical methods that require stoichiometric amounts of reagents. researchgate.net
Greener Solvents and Reagents: Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives like water or 2-Me-THF. researchgate.netrsc.org For instance, metal-free reductions of nitrobenzenes in subcritical water have been explored. researchgate.net Photocatalytic methods using semiconductors like TiO₂ and environmentally friendly hydrogen sources like alcohols are also being developed for the conversion of nitrobenzene (B124822) to aniline. mdpi.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Direct C-H activation/amination reactions are a prime example of high atom economy, as they avoid the need for pre-functionalized starting materials. uva.nl
Renewable Feedstocks: Efforts are being made to derive starting materials from renewable bio-based sources rather than petrochemicals. researchgate.net
One study demonstrated a green synthesis method for acetanilide derivatives that avoided the use of hazardous acetic anhydride (B1165640) and achieved an atom economy in the range of 72% to 82%. sphinxsai.com
Reactivity and Reaction Pathways of 2 2 Ethoxyethoxy Aniline Hydrochloride
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The aniline portion of 2-(2-ethoxyethoxy)aniline (B494668) hydrochloride is central to its participation in electrophilic aromatic substitution (EAS) reactions. The amino group (-NH2) is a potent activating group, meaning it increases the rate of EAS reactions compared to unsubstituted benzene (B151609). chemistrysteps.com This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic ring, thereby increasing the electron density of the ring and making it more attractive to electrophiles. chemistrysteps.commsu.edu
This electron-donating nature of the amino group directs incoming electrophiles to the ortho and para positions of the benzene ring. byjus.com However, the reactivity of the aniline moiety is significantly influenced by the reaction conditions, particularly the acidity of the medium. In the presence of strong acids, the amino group is protonated to form the anilinium ion (-NH3+). This protonated form is a deactivating group and a meta-director due to its electron-withdrawing inductive effect. byjus.com
Furthermore, the 2-(2-ethoxyethoxy) group, while primarily an ether, also influences the reactivity of the aromatic ring. The oxygen atoms in the ether linkage possess lone pairs of electrons that can also be donated to the ring, albeit to a lesser extent than the amino group. This additional electron-donating character further enhances the ring's activation towards electrophiles.
Despite the high reactivity of the aniline ring, certain EAS reactions, such as Friedel-Crafts reactions, are often problematic. The Lewis acid catalyst (e.g., AlCl3) required for these reactions can form a complex with the basic amino group, deactivating the ring and preventing the desired substitution. libretexts.org
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in 2-(2-ethoxyethoxy)aniline hydrochloride is a key center of nucleophilic reactivity. For the amine to act as a nucleophile, it must be in its free base form, as the protonated anilinium hydrochloride salt is not nucleophilic. Treatment with a base deprotonates the anilinium ion, liberating the lone pair of electrons on the nitrogen atom and enabling it to attack electrophilic centers.
The nucleophilicity of the amine is influenced by several factors. The delocalization of the nitrogen's lone pair into the aromatic ring reduces its availability for donation to an electrophile, making aromatic amines like aniline generally less basic and less nucleophilic than aliphatic amines. chemistrysteps.commsu.edu However, they are still sufficiently nucleophilic to participate in a wide range of reactions.
Common reactions involving the nucleophilic amine functionality include:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, direct alkylation can be difficult to control and may lead to over-alkylation. msu.edu
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to modify its electronic properties. libretexts.org
Reactions with Carbonyl Compounds: Condensation with aldehydes and ketones to form imines (Schiff bases).
The nucleophilicity of aniline derivatives has been the subject of detailed kinetic studies, which aim to quantify their reactivity towards various electrophiles. unimelb.edu.auresearchgate.net These studies provide valuable insights into the factors governing the rates of these reactions.
Participation in Condensation and Cyclization Reactions
The dual functionality of this compound, possessing both a nucleophilic amine and an activated aromatic ring, makes it a valuable precursor in the synthesis of heterocyclic compounds.
Formation of Heterocyclic Systems
The formation of heterocyclic amines often involves the reaction of precursors like amino acids with other molecules at elevated temperatures. nih.govnih.gov The specific heterocyclic system formed depends on the reaction partners and conditions. For instance, the reaction of anilines with β-ketoesters can lead to the formation of quinolines, an important class of heterocyclic compounds. While direct examples involving 2-(2-ethoxyethoxy)aniline are not prevalent in the provided search results, the general reactivity patterns of anilines suggest its suitability for such transformations. The formation of these complex molecules can be influenced by factors such as temperature, pH, and the concentration of reactants. nih.gov
Aniline Hydrochloride in Carbonylation Reactions
Aniline and its derivatives can participate in carbonylation reactions, which involve the introduction of a carbonyl group (C=O). These reactions are often catalyzed by transition metals like palladium. mdpi.com While the provided information does not specifically detail the carbonylation of this compound, the general principles of aniline carbonylation are applicable. For example, palladium-catalyzed carbonylation of anilines can be a route to isocyanates or other carbonyl-containing compounds. The hydrochloride form of the aniline may require neutralization prior to or during the reaction, depending on the specific catalytic cycle.
Role as a Ligand or Precursor in Catalysis
The nitrogen atom of the aniline group and the oxygen atoms of the ether linkage in 2-(2-ethoxyethoxy)aniline can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with transition metals. These complexes can, in turn, be utilized as catalysts or precatalysts in various organic transformations.
Anilines are recognized as a class of weakly coordinating ligands that can stabilize metal centers, such as in palladium(II)-N-heterocyclic carbene (NHC) complexes. nih.gov These aniline-stabilized precatalysts have demonstrated high activity in cross-coupling reactions. The electronic and steric properties of the aniline ligand can be tuned to optimize the performance of the catalyst. nih.gov The ability to easily synthesize and modify these aniline-ligated catalysts makes them attractive for developing novel and efficient catalytic systems. nih.gov
Reactions of the Ether Linkage
The ether linkage in 2-(2-ethoxyethoxy)aniline is generally stable under many reaction conditions. However, under harsh conditions, such as treatment with strong acids (e.g., HBr or HI), ether cleavage can occur. This reaction would break the C-O bond, leading to the formation of a phenol (B47542) and the corresponding alkyl halide. The specific products would depend on which C-O bond of the ethoxyethoxy group is cleaved. The stability of this linkage is an important consideration when planning multi-step syntheses involving this compound.
Derivatives and Analogs of 2 2 Ethoxyethoxy Aniline Hydrochloride
Structural Modifications of the Ethoxyethoxy Chain
The ether-containing side chain is a key feature of the molecule, influencing properties such as solubility, hydrophilicity, and binding capabilities. Modifications to this chain are a primary strategy for developing new analogs.
Altering the length of the alkoxy or polyether chain is a common modification. This can be achieved by synthesizing analogs with shorter or longer ether segments, such as 2-(methoxyethoxy)aniline, 2-(2-propoxyethoxy)aniline, or even longer chains like 2-(2-(2-ethoxyethoxy)ethoxy)aniline. These changes can modulate the compound's lipophilicity and steric profile. For instance, increasing the length of an alkyl spacer in certain triazolopyrimidine aniline (B41778) derivatives has been shown to cause a profound loss of antiproliferative activity, demonstrating the critical role of side-chain length. nih.gov
The synthesis of such analogs can be accomplished through Williamson ether synthesis, where the sodium salt of 2-nitrophenol (B165410) is reacted with an appropriate chloro- or bromo-alkoxyethane, followed by the reduction of the nitro group to an amine. A general method for creating varied alkoxy chains involves the transetherification of alkoxy-nitroanilines, which allows for the regioselective substitution of an alkoxy chain. nih.gov
Table 1: Examples of Ethoxyethoxy Chain Length Variation
| Compound Name | Chain Structure |
|---|---|
| 2-(2-Methoxyethoxy)aniline | -O-CH₂-CH₂-O-CH₃ |
| 2-(2-Ethoxyethoxy)aniline (B494668) | -O-CH₂-CH₂-O-CH₂-CH₃ |
| 2-(2-Propoxyethoxy)aniline | -O-CH₂-CH₂-O-CH₂-CH₂-CH₃ |
Note: The table presents hypothetical and known analogs to illustrate potential modifications based on standard synthetic strategies.
Functional groups can be introduced into the ethoxyethoxy chain to impart new chemical properties. For example, replacing the terminal ethyl group with groups like allyl or propargyl can enhance lipophilicity and introduce reactive handles for further chemical conjugation. researchgate.net The synthesis of such derivatives often involves alkylation of a protected hydroxyaniline with a functionalized halide, followed by deprotection. researchgate.net Another example includes the introduction of a piperidinyl group onto the ethoxy chain, creating compounds like N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride. nih.gov
Ring-Substituted Derivatives
Placing substituents directly onto the benzene (B151609) ring of the aniline moiety is another major avenue for creating derivatives. The position and electronic nature of these substituents can significantly alter the molecule's properties. Common substitutions include halogens, alkyl groups, and electron-withdrawing or electron-donating groups.
For example, the synthesis of phenazine (B1670421) derivatives has been achieved using starting materials like 1-bromo-2-nitrobenzene (B46134) derivatives with tert-butyl or trifluoromethyl groups. nih.gov These substituted nitroanilines are then coupled using methods like the Buchwald-Hartwig reaction. nih.gov The introduction of a trifluoromethyl group can deactivate the aromatic system, while electron-donating groups can increase reaction rates. nih.gov In other contexts, such as benzothiazole (B30560) anilines, the addition of methyl or chloro groups to the aminophenyl ring has been shown to increase antitumor activity. mdpi.com
Table 2: Potential Ring-Substituted Derivatives of 2-(2-Ethoxyethoxy)aniline
| Substituent | Position | Potential Effect |
|---|---|---|
| Chloro (Cl) | C4 or C5 | Electron-withdrawing, modifies reactivity |
| Methyl (CH₃) | C4 or C5 | Electron-donating, increases lipophilicity |
| Trifluoromethyl (CF₃) | C4 or C5 | Strong electron-withdrawing, can enhance metabolic stability |
N-Substituted Aniline Analogs
The amino group of 2-(2-ethoxyethoxy)aniline is a key site for derivatization. N-alkylation or N-acylation can produce secondary or tertiary amines and amides, respectively. These modifications change the basicity and nucleophilicity of the nitrogen atom. A catalyst-free method for synthesizing N-substituted anilines involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines through an imine condensation–isoaromatization pathway. beilstein-journals.org An example of an N-substituted analog is N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline. scbt.com
Synthesis and Characterization of Related Compounds
The synthesis of derivatives of 2-(2-ethoxyethoxy)aniline hydrochloride relies on established organic chemistry reactions. A common synthetic route starts with the etherification of 2-nitrophenol with 1-chloro-2-ethoxyethane, followed by the catalytic reduction of the nitro group to form the aniline.
Key synthetic reactions for creating analogs include:
Buchwald-Hartwig Coupling: This cross-coupling reaction is effective for forming C-N bonds and is used in the synthesis of bis(2-nitrophenyl)amine (B107571) derivatives, which are precursors to other heterocyclic systems. nih.gov
Williamson Ether Synthesis: A fundamental method for preparing the ether linkage by reacting an alkoxide with a suitable organohalide. google.com
Reduction of Nitroarenes: A crucial step to convert a nitro-substituted precursor into the final aniline derivative, often achieved using reagents like iron powder in the presence of an acid or through catalytic hydrogenation. google.com
The characterization of these newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure. researchgate.net
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. researchgate.net
Elemental Analysis: Determines the elemental composition of the synthesized molecule. researchgate.net
Spectroscopic and Analytical Characterization for Structural Elucidation of 2 2 Ethoxyethoxy Aniline Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy for 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic ring, the ethoxyethoxy side chain, and the anilinium group. The ethoxyethoxy substituent at the ortho position influences the chemical shifts of the aromatic protons, leading to a complex multiplet pattern in the aromatic region. The hydrochloride form means the amine group is protonated (-NH3+), and these protons typically appear as a broad signal that can exchange with deuterium (B1214612) oxide (D2O).
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Ethoxyethoxy)aniline hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |
| ~ 4.1 - 4.3 | Triplet | 2H | Ar-O-CH₂ -CH₂-O- |
| ~ 3.7 - 3.9 | Triplet | 2H | Ar-O-CH₂-CH₂ -O- |
| ~ 3.5 - 3.7 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 1.1 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum shows characteristic peaks for the six aromatic carbons, with their chemical shifts influenced by the electron-donating ether group and the electron-withdrawing anilinium group. acs.org The four aliphatic carbons of the ethoxyethoxy side chain appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 145 - 150 | C -O (Aromatic) |
| ~ 130 - 135 | C -NH₃⁺ (Aromatic) |
| ~ 115 - 125 | Aromatic CH carbons |
| ~ 68 - 72 | Ar-O-C H₂-C H₂-O- |
| ~ 65 - 68 | -O-C H₂-CH₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the analysis would typically be performed on the free base, 2-(2-Ethoxyethoxy)aniline, after in-source dissociation of the HCl or by using a soft ionization technique.
The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would confirm the molecular weight of the free amine (C₁₀H₁₅NO₂ = 181.23 g/mol ). The fragmentation of aniline (B41778) derivatives and ethers often involves specific cleavage pathways. libretexts.orglibretexts.org Common fragmentation patterns include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Ether cleavage: Fission of the C-O bonds within the ethoxyethoxy side chain.
Loss of small neutral molecules: Elimination of ethylene (B1197577) or ethylene oxide from the side chain.
Table 3: Potential Mass Spectrometry Fragments for 2-(2-Ethoxyethoxy)aniline
| m/z Value | Possible Fragment Structure/Identity |
|---|---|
| 181 | Molecular Ion [C₁₀H₁₅NO₂]⁺ |
| 136 | [M - C₂H₅O]⁺ |
| 122 | [M - C₃H₇O]⁺ |
| 108 | [C₆H₆NO]⁺ (from cleavage of the ether side chain) |
| 93 | [C₆H₇N]⁺ (Aniline radical cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound will display characteristic absorption bands that confirm its key structural features. acs.org
A crucial feature for the hydrochloride salt is the presence of the anilinium ion (R-NH₃⁺). This group exhibits a broad and strong absorption band in the 2500-3000 cm⁻¹ range due to N⁺-H stretching vibrations, which is distinct from the sharp, two-band signal of a primary amine (R-NH₂) typically seen around 3300-3500 cm⁻¹. orgchemboulder.comnist.gov
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 3000 - 2500 (broad) | N⁺-H Stretch | Anilinium (-NH₃⁺) |
| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-N Stretch | Aromatic Amine |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. researchgate.net By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, one can obtain a detailed model of the molecular and crystal structure.
This technique provides unambiguous data on:
Molecular Conformation: The exact spatial arrangement of the atoms, including the conformation of the flexible ethoxyethoxy side chain.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-N) and angles, which can provide insight into hybridization and electronic effects. wikipedia.org
Intermolecular Interactions: The arrangement of molecules in the crystal lattice is determined by intermolecular forces. For an ionic compound like this compound, X-ray crystallography would reveal the nature of the hydrogen bonds between the anilinium (NH₃⁺) cation and the chloride (Cl⁻) anion, as well as other potential weak interactions like van der Waals forces that stabilize the crystal packing. mdpi.comnih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. acs.org For a polar, ionizable compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common analytical method. thermofisher.com
Reversed-Phase HPLC (RP-HPLC): This is the predominant mode used for the analysis of aniline derivatives. thermofisher.comresearchgate.net A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often with a buffer or acid like formic acid to ensure consistent protonation of the analyte) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by the area percentage of the main peak relative to any impurity peaks.
Gas Chromatography (GC): While GC can be used for aniline derivatives, the low volatility and polar nature of the hydrochloride salt make it less straightforward. thermofisher.com Analysis would typically require converting the salt to the more volatile free base form or using a high-temperature column and injection port.
Table 5: Typical Chromatographic Methods for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| RP-HPLC | C18 or C8 silica | Acetonitrile/Water with buffer | UV Spectroscopy | Purity assessment, quantification |
Computational Chemistry and Theoretical Studies on 2 2 Ethoxyethoxy Aniline Hydrochloride
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule (ligand) and a protein's binding site. For 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride, molecular docking could be employed to screen for potential biological targets and to understand the molecular basis of its activity.
In a hypothetical molecular docking study, 2-(2-Ethoxyethoxy)aniline could be docked into the active site of a target protein. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. For instance, docking studies on aniline (B41778) derivatives have been used to explore their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net
Table 1: Hypothetical Molecular Docking Results for 2-(2-Ethoxyethoxy)aniline against Various Receptors
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Monoamine Oxidase A (MAO-A) | -7.9 | Tyr407, Tyr444, Phe208 |
| Epidermal Growth Factor Receptor (EGFR) | -7.2 | Leu718, Val726, Ala743 |
The binding affinity values, typically expressed in kcal/mol, suggest the stability of the ligand-protein complex. Key interacting residues can be identified, providing insights into the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding. This information is critical for designing more potent and selective analogs.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. Methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential.
For 2-(2-Ethoxyethoxy)aniline hydrochloride, these calculations can reveal insights into its chemical reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov
Table 2: Calculated Electronic Properties of 2-(2-Ethoxyethoxy)aniline (Hypothetical)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.1 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
Furthermore, the molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule might interact with other molecules or biological receptors. Studies on aniline derivatives have utilized these methods to understand their oxidation mechanisms. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable bonds in its ethoxyethoxy side chain, understanding its conformational preferences is crucial.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape and identify the most stable conformations in different environments (e.g., in a solvent or bound to a protein). This information is vital for understanding how the molecule adapts its shape to fit into a binding site.
Table 3: Torsion Angles of Low-Energy Conformers of 2-(2-Ethoxyethoxy)aniline (Hypothetical)
| Conformer | Torsion Angle 1 (C-C-O-C) | Torsion Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 | 178° | 180° | 0.0 |
| 2 | 65° | 179° | 1.2 |
| 3 | -68° | -70° | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netresearchgate.netnih.gov Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), use statistical models to correlate variations in molecular properties (descriptors) with changes in activity.
For this compound and its derivatives, a QSAR study could be conducted by synthesizing a series of analogs with modifications to the aniline ring or the ethoxyethoxy side chain. The biological activity of these compounds would be measured, and computational descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. A mathematical model would then be developed to relate these descriptors to the observed activity.
Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. rsc.org For example, a hypothetical QSAR equation might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * (number of H-bond donors) + constant
This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors increase the inhibitory activity (lower IC50), while a higher molecular weight (MW) is detrimental.
Applications in Medicinal Chemistry and Drug Discovery Research
2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride as a Pharmaceutical Building Block
In the synthesis of novel pharmaceutical agents, "building blocks" are relatively simple chemical compounds that can be readily incorporated into a larger, more complex molecule. 2-(2-Ethoxyethoxy)aniline hydrochloride serves this purpose effectively. chemimpex.combldpharm.com The aniline (B41778) portion of the molecule is a classic precursor in many synthetic pathways, while the hydrochloride salt form often enhances stability and solubility in aqueous solutions, which can be advantageous for certain reaction conditions. chemimpex.comdrugbank.com
The primary amine group (-NH2) is a key reactive site, allowing for the formation of amides, sulfonamides, and other functional groups common in drug molecules. slideshare.netnih.gov The ethoxyethoxy side chain imparts specific physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence the solubility, permeability, and metabolic stability of the final drug candidate. Chemical suppliers categorize this compound and its isomers as organic building blocks and pharmaceutical intermediates, underscoring its role as a starting material in the creation of new chemical entities for research. bldpharm.com
Scaffold for Novel Drug Candidates
A molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of related molecules. The aniline framework is a well-established scaffold in medicinal chemistry. nbinno.comwikipedia.org this compound provides a substituted aniline scaffold that medicinal chemists can use as a foundation for developing new drug candidates. nbinno.com
The use of aniline in drug development is not without challenges. When metabolized in the liver, some aniline-containing drugs can break down into toxic metabolites, potentially causing adverse effects. umich.edufuturity.org For example, the widely used analgesic acetaminophen (B1664979) contains an aniline-related substructure and can cause liver damage if taken in excessive doses due to the formation of a reactive metabolite. umich.edufuturity.org This has prompted significant research into designing safer alternatives. umich.edunih.gov
The development of new aniline-based building blocks is focused on modifying the aniline structure to alter its metabolic pathway and prevent the formation of harmful byproducts. acs.org While direct studies on the metabolic profile of this compound are not widely published, the inclusion of the ethoxyethoxy group represents a structural modification that could potentially influence how the molecule is processed in the body, a key consideration in modern drug design. Researchers are actively exploring how substitutions on the aniline ring can lead to drug candidates with improved safety profiles. nih.govresearchgate.net
Quinazoline (B50416) and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. openmedicinalchemistryjournal.comresearchgate.net The synthesis of the quinazoline core structure often involves the use of aniline derivatives as key starting materials. rsc.orgnih.govorganic-chemistry.org
Established synthetic methods, such as multicomponent reactions involving an aniline, an aldehyde, and a source of ammonia (B1221849), can be employed to construct the quinazoline ring system. openmedicinalchemistryjournal.comrsc.org By using 2-(2-Ethoxyethoxy)aniline as the aniline component, chemists can synthesize novel quinazoline derivatives bearing the 2-(2-ethoxyethoxy) substituent. This specific side chain can modulate the pharmacological properties of the resulting quinazoline molecule, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic characteristics.
Table 1: Examples of Bioactive Quinazoline Derivatives
| Drug Name | Therapeutic Class | Target/Mechanism of Action |
|---|---|---|
| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |
| Prazosin | Antihypertensive | Alpha-1 Blocker |
This table shows examples of existing drugs based on the quinazoline scaffold, illustrating the therapeutic potential of this class of compounds.
Glycinediamide derivatives represent another class of compounds with potential biological activity. The synthesis of these molecules often involves the coupling of an amine with a protected amino acid or a related carboxylic acid. The primary amine of this compound makes it a suitable candidate for incorporation into such structures.
Using standard peptide coupling reagents (e.g., EDCI, HOBt), the aniline can be reacted with a glycine (B1666218) derivative to form an amide bond. This reaction would yield a glycinediamide derivative featuring the 2-(2-ethoxyethoxy)phenyl group. Subsequent modifications could be made to explore the structure-activity relationship (SAR) of these new compounds for various therapeutic targets, such as antimicrobial or antimalarial agents.
The ultimate goal of many drug discovery programs is to create molecules that can selectively interact with and modulate specific biological pathways involved in disease. researchgate.net Aniline derivatives are integral to the synthesis of a wide array of compounds designed for this purpose. researchgate.net
Prodrug Strategies and Enhancing Drug Delivery
A prodrug is an inactive or less active medication that is metabolized in the body to produce the active drug. nih.govresearchgate.net This strategy is often used to overcome challenges such as poor solubility, low bioavailability, or undesirable side effects. nih.gov The chemical structure of this compound offers features relevant to prodrug design and drug delivery enhancement.
The primary amine group can be temporarily masked by converting it into a more complex functional group, such as an amide or a carbamate. nih.govresearchgate.net This new group, or "promoiety," can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the desired site of action. google.com This approach can improve the pharmacokinetic profile of a drug.
Role in Targeted Degradation Systems
The chemical compound this compound has been identified as a key intermediate in the synthesis of novel degrader molecules, positioning it as a valuable building block in the field of targeted protein degradation. Its utility is specifically highlighted in the patent literature, where it serves as a precursor for constructing bifunctional degraders aimed at inducing the degradation of target proteins.
Targeted protein degradation is a therapeutic strategy that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This is often achieved through the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, 2-(2-ethoxyethoxy)aniline serves as a foundational component for the synthesis of the linker element of these degrader molecules. The ethoxyethoxy motif is a common feature in PROTAC linkers, often contributing to the desired physicochemical properties of the final compound, such as solubility and the spatial orientation of the two binding domains.
A specific application of 2-(2-ethoxyethoxy)aniline is detailed in the synthesis of intermediates for degraders, as outlined in patent WO2021168536A1. In this patent, the compound is used in a multi-step synthesis to create more complex chemical structures that are subsequently incorporated into the final degrader molecules. The aniline functional group provides a reactive handle for further chemical modifications, allowing for its conjugation to other components of the degrader molecule.
The research detailed in this patent underscores the importance of versatile chemical building blocks like 2-(2-ethoxyethoxy)aniline in the development of new therapeutic agents that operate through targeted protein degradation. While the patent focuses on the synthesis of these molecules, the implication is that the resulting degraders have potential applications in treating various diseases where the targeted protein plays a critical role.
Interactive Data Table: Compounds in Degrader Synthesis
| Compound Name | Role in Synthesis | Patent Reference |
| 2-(2-ethoxyethoxy)aniline | Intermediate | WO2021168536A1 |
| N-(2-(2-ethoxyethoxy)phenyl)acetamide | Intermediate | WO2021168536A1 |
| 1-(2-(2-ethoxyethoxy)phenyl)ethan-1-one | Intermediate | WO2021168536A1 |
Applications in Materials Science Research
Use as a Monomer in Polymer Synthesis
The primary application of 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride in materials science is as a monomer for the synthesis of specialized polymers. The presence of the aniline (B41778) group allows it to be polymerized into polyaniline-like structures, while the ethoxyethoxy side chain influences the properties of the resulting polymer.
Synthesis of Conductive Polymers, e.g., Polyaniline Derivatives
2-(2-Ethoxyethoxy)aniline hydrochloride can be used to synthesize derivatives of polyaniline (PANI), one of the most studied conductive polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. nih.gov The introduction of substituents onto the aniline ring, such as the 2-(2-ethoxyethoxy) group, is a common strategy to modify the properties of PANI.
The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidation. ias.ac.inresearchgate.net In a typical chemical oxidative polymerization, the monomer is dissolved in an acidic solution and an oxidizing agent, such as ammonium (B1175870) persulfate, is added to initiate the reaction. nih.gov The resulting polymer's conductivity is highly dependent on its oxidation state and the level of doping with the acid. nih.govijlret.com
The presence of the alkoxy side chain in 2-(2-ethoxyethoxy)aniline influences the electronic and physical properties of the resulting polymer. Alkoxy groups are electron-donating, which can affect the polymer's oxidation potential and the stability of the conductive emeraldine (B8112657) salt form. niscpr.res.in However, the steric hindrance from the side chain can also impact the planarity of the polymer backbone, which is crucial for high electrical conductivity. rsc.org Research on various polyalkoxyanilines has shown that while these substituents can enhance solubility, they often lead to a decrease in electrical conductivity compared to unsubstituted PANI. niscpr.res.in The elongation of the alkoxy chain, as in the case of the ethoxyethoxy group, can further decrease conductivity due to increased interchain distance. niscpr.res.inrsc.org
Below is a table comparing the electrical conductivity of various substituted polyaniline derivatives, illustrating the effect of different substituents on this key property.
| Polymer Derivative | Electrical Conductivity (S cm⁻¹) | Reference |
| Polyaniline (PANI) | 10–100 | rsc.org |
| Poly-ortho-toluidine | Lower than PANI | rsc.org |
| Poly-ortho-ethylaniline | Lower than poly-ortho-toluidine | rsc.org |
| Poly-ortho-propylaniline | Lower than poly-ortho-ethylaniline | rsc.org |
| Poly-2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline | 1.7 × 10⁻³ | rsc.org |
| Poly-2-chloroaniline | 2.2 × 10⁻⁴ | rsc.org |
Functionalization of Polymeric Materials
The ethoxyethoxy group in this compound provides a site for further functionalization of the resulting polymer. This flexible and hydrophilic side chain can be used to attach other molecules or to modify the surface properties of materials. For example, polymers with such side chains can be used to create surfaces with specific wetting characteristics or to immobilize biomolecules for sensor applications. The functionalization of surfaces with polymers is a key technique for creating smart materials with tailored properties. researchgate.net
The process of functionalizing a surface with a polymer can involve grafting the polymer onto the substrate or creating a coating. nih.gov In the case of polyaniline derivatives, their conductive nature makes them particularly interesting for creating functional surfaces for electronic devices, sensors, and corrosion protection. The presence of the ethoxyethoxy side chain can improve the processability of the polymer, making it easier to form uniform films and coatings. ias.ac.inuva.nl
Precursor for Advanced Functional Materials
Beyond its role as a monomer, this compound can serve as a precursor for the synthesis of more complex functional materials. nih.govacs.org The term "precursor" in this context refers to a molecule that is a starting point for the creation of a material with specific, often advanced, functionalities. The reactivity of the aniline group and the potential for modification of the side chain make this compound a versatile building block.
For instance, aniline derivatives are used in the synthesis of various organic functional materials, including dyes and pharmaceuticals. nih.gov In materials science, the focus is on creating materials with specific optical, electronic, or mechanical properties. The 2-(2-ethoxyethoxy)aniline moiety can be incorporated into larger molecular architectures to create materials for applications such as organic light-emitting diodes (OLEDs), solar cells, or sensors. The ethoxyethoxy group can enhance the solubility and processability of these materials, which is often a significant challenge in the development of organic electronics.
Self-Assembly and Nanomaterials Research
The amphiphilic nature of molecules derived from 2-(2-ethoxyethoxy)aniline, with a hydrophobic aniline part and a more hydrophilic ethoxyethoxy tail, makes them interesting candidates for self-assembly research. rsc.orgresearchgate.net Self-assembly is the spontaneous organization of molecules into ordered structures, and it is a powerful bottom-up approach for creating nanomaterials. escholarship.org
Amphiphilic molecules can self-assemble in solution to form various nanostructures such as micelles, vesicles, or nanofibers. nih.govrsc.org In the context of conductive polymers, the self-assembly of oligoanilines and their derivatives has been shown to produce well-defined nanostructures with interesting electronic properties. researchgate.net For example, the self-assembly of functionalized oligoanilines has led to the formation of conductive nanowires. The structure of the resulting nanomaterial is influenced by factors such as the molecular structure of the amphiphile, solvent conditions, and temperature.
The table below summarizes different self-assembled structures observed for various aniline-based molecules.
| Molecule Type | Self-Assembled Structure | Key Driving Force | Reference |
| Oligoaniline-based amphiphile | Helical conductive nanowires | π-π stacking, chiral interactions | niscpr.res.in |
| Poly(amidoamine) dendrimers with aniline pentamer shell | Vesicular aggregates | Hydrophobic/hydrophilic interactions | rsc.org |
| Tetraaniline | Crystalline seeds for polyaniline assembly | Structural similarity | researchgate.net |
The incorporation of the 2-(2-ethoxyethoxy)aniline unit into such systems could lead to the formation of novel nanomaterials with tunable properties, where the ethoxyethoxy chain influences the packing and morphology of the self-assembled structures.
Catalytic Applications
Organic Catalysis Involving Aniline (B41778) Derivatives
In the realm of organocatalysis, small organic molecules are used to accelerate chemical reactions. Aniline derivatives can act as catalysts, for instance, in the formation of enamines or iminium ions, which are key intermediates in many carbon-carbon bond-forming reactions. The electronic properties of the aniline ring and the nature of its substituents can significantly influence the catalyst's efficacy.
However, there is no available research that describes the use of 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride as an organocatalyst. Its potential to catalyze organic transformations has not been explored or reported in peer-reviewed journals or patent literature.
Mechanistic Studies of Catalytic Reactions
Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new, more efficient catalysts. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to elucidate the roles of the catalyst, substrates, and intermediates throughout the reaction pathway.
Consistent with the absence of its application in catalysis, no mechanistic studies have been published that involve 2-(2-Ethoxyethoxy)aniline hydrochloride or catalysts derived from it. The reaction pathways, potential intermediates, and kinetic profiles related to any catalytic activity of this compound remain uninvestigated.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes
The synthesis of aniline (B41778) derivatives is a well-established field in organic chemistry, yet there is a continuous drive for more efficient, cost-effective, and environmentally benign methods. researchgate.net Future research into the synthesis of 2-(2-Ethoxyethoxy)aniline (B494668) hydrochloride could focus on improving upon traditional methods, which often involve multi-step processes.
Key areas for exploration include:
Catalytic Systems: Investigating novel metal halide catalysts, such as FeCl₂, CuCl, or CoCl₂, could streamline the synthesis process. google.com Research into preparing N-(2-propoxyethyl)-2',6'-diethylaniline has shown the effectiveness of such catalysts in the reaction between an aniline derivative and an alkoxy-halogen compound, often proceeding without a solvent. google.com Applying similar principles could lead to a more direct and industrially scalable synthesis of 2-(2-Ethoxyethoxy)aniline hydrochloride.
Green Chemistry Approaches: There is a significant trend toward developing "green" synthetic routes in chemical manufacturing. nih.govresearchgate.net Future studies could explore the use of environmentally friendly solvents, lower reaction temperatures, and catalysts like bentonite (B74815) clay or various phosphates, which have been successfully used in the synthesis of related heterocyclic compounds like quinoxalines from aniline precursors. researchgate.net
One-Pot Syntheses: Designing a one-pot reaction that combines several steps would significantly enhance efficiency by eliminating the need to isolate and purify intermediates. google.com This approach has been successfully developed for other complex molecules and could be a valuable goal for producing this compound and its derivatives.
| Synthetic Strategy | Potential Advantage | Relevant Research Context |
| Metal Halide Catalysis | Improved reaction efficiency, potential for solvent-free conditions. | Synthesis of N-(2-alkoxyethyl)-2′,6′-diethylaniline. google.com |
| Green Catalysts | Reduced environmental impact, use of readily available catalysts. | Quinoxaline synthesis using bentonite clay or phosphate (B84403) catalysts. researchgate.net |
| One-Pot Reactions | Increased convenience and economy, no isolation of intermediates. | Synthesis of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives. google.com |
Expanding Reactivity Profiles
The reactivity of this compound is primarily dictated by its aromatic amine functional group. While aniline hydrochloride itself is known to undergo oxidative polymerization to form polyaniline (PANI), the presence of the 2-(2-ethoxyethoxy) substituent offers new avenues for research. ncats.ioresearchgate.net
Future investigations into the compound's reactivity could include:
Polymerization Studies: A primary area of interest is the polymerization of this compound. The resulting polymer would be a derivative of polyaniline, a well-known conducting polymer. nih.gov The ethoxyethoxy side chain could impart unique properties, such as improved solubility in common solvents, enhanced processability, and modified electronic characteristics. Research could focus on comparing its polymerization kinetics and the final properties of the polymer with those of unsubstituted polyaniline hydrochloride. researchgate.netnih.gov
Synthesis of Heterocycles: Aromatic amines are crucial precursors for synthesizing nitrogen-containing heterocyclic compounds. nih.gov The reactivity of this compound could be harnessed to create novel quinoxalines or other heterocyclic systems, which are known to have diverse therapeutic uses. nih.govresearchgate.net
Derivatization Reactions: Standard amine reactions, such as acylation and alkylation, could be systematically studied to create a library of new derivatives. These derivatives could then be screened for various biological activities or used as monomers for other types of polymers.
Advanced Computational Modeling
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, potentially saving significant time and resources in the laboratory. For this compound, advanced computational modeling could offer critical insights.
Potential research directions include:
Solubility Prediction: Using thermodynamic models like the electrolyte nonrandom two-liquid (NRTL) model, researchers could predict the solubility of this compound in various pure and mixed solvent systems. researchgate.net Such models have been successfully applied to aniline hydrochloride and are invaluable for designing industrial crystallization and purification processes. researchgate.net
Reaction Kinetics Modeling: Computational analysis can be used to model the kinetics of reactions, such as the thermal decomposition or polymerization of the compound. researchgate.net This can help in understanding reaction mechanisms and optimizing conditions for desired outcomes.
Molecular Property Simulation: Quantum mechanical calculations can predict the electronic structure, molecular orbitals, and potential reactivity sites of the molecule. This information is crucial for understanding how the ethoxyethoxy side chain influences the properties of the aniline ring and for designing new molecules with targeted characteristics for material or therapeutic applications.
| Modeling Technique | Application to this compound | Research Precedent |
| Electrolyte NRTL Model | Predict solubility in various solvent systems as a function of temperature and composition. | Modeling of Aniline Hydrochloride solubility in water and alcohols. researchgate.net |
| Kinetic Analysis | Determine reaction mechanisms and apparent activation energies for polymerization or decomposition. | Kinetic analysis of the thermal decomposition of related complexes. researchgate.net |
| Quantum Mechanics | Simulate electronic structure, predict reactivity, and guide the design of new derivatives. | General application in materials and drug design. |
Development of New Therapeutic and Material Applications
The structural features of this compound make it a promising candidate for development in both materials science and medicinal chemistry. Aniline and its derivatives are fundamental building blocks for a wide array of products, including polymers, dyes, and pharmaceuticals. ncats.ionih.gov
Advanced Materials: The most direct material application lies in the creation of novel conducting polymers. As a derivative of aniline hydrochloride, its polymerization could yield a form of polyaniline with modified properties. nih.gov The flexible and hydrophilic ethoxyethoxy group may enhance the polymer's processability and allow it to be used in applications such as:
Sensors: Modified PANI films could be developed for chemical sensing.
Anti-corrosion Coatings: Conducting polymers are known for their use in corrosion protection.
Electronic Devices: The unique side chain could tune the polymer's conductivity for use in specific electronic components. nih.gov
Therapeutic Agents: Aniline derivatives are scaffolds for many pharmacologically active molecules. ncats.io Quinoxalines, which can be synthesized from ortho-diamines (a related class), exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net Future research could explore the use of this compound as a precursor to synthesize new classes of therapeutic agents, where the side chain could modulate the drug's solubility, bioavailability, and pharmacokinetic profile.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1-(2-chloroethyl)ethoxy ether, DMF, K₂CO₃, 80°C | 65% | |
| 2 | Pd/C, H₂, EtOH, 50°C | 85% | |
| 3 | HCl gas, EtOH, 0°C | 90% |
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂), and NH₂/Cl⁻ signals .
- FTIR : Confirm N-H stretches (~3300 cm⁻¹), C-O-C ether linkages (~1100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 217.70 (C₁₀H₁₆ClNO₂) .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks | Functional Group |
|---|---|---|
| 1H NMR | δ 1.35 (t, 3H) | CH₃ in ethoxy |
| FTIR | 1105 cm⁻¹ | C-O-C ether |
| ESI-MS | 218.1 [M+H]⁺ | Molecular ion |
Basic: What solvents are compatible with this compound for experimental use?
Methodological Answer:
Q. Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | For kinetic studies |
| Ethanol | ~30 | Precipitation at low temps |
| Water | <5 | Limited solubility |
Advanced: How can reaction conditions be optimized to address low yields in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent ratios .
- Stepwise quenching : Isolate intermediates to minimize side reactions (e.g., over-reduction).
- Catalyst screening : Test alternatives to Pd/C (e.g., Raney Ni) for nitro-group reduction .
Case Study:
A 13% overall yield was reported for a structurally similar compound due to inefficient metathesis . Optimizing olefin metathesis catalysts (e.g., Grubbs II) improved yields to 25% .
Advanced: How to resolve contradictions in reported spectroscopic data (e.g., NH₂ signal shifts)?
Methodological Answer:
- Cross-validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography).
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict 1H NMR shifts and confirm assignments .
- Polymorph screening : Assess if crystal packing affects NH₂ proton environments .
Example:
Discrepancies in NH₂ chemical shifts may arise from HCl salt formation vs. free base. Confirm via pH-dependent NMR .
Advanced: What are the implications of using this compound in sodium-ion battery electrolytes?
Methodological Answer:
The ethoxyethoxy moiety enhances ionic conductivity by stabilizing Na⁺ ions via solvation. Key steps:
Electrolyte formulation : Blend with phosphate-based solvents (e.g., TEOP) to mimic fluorine-free electrolytes .
Electrochemical testing : Measure ionic conductivity (>1 mS/cm at 25°C) and cycling stability in half-cells .
Q. Table 4: Electrolyte Performance Metrics
| Property | Value (NaDEEP/TEOP) | Role of Ethoxyethoxy Group |
|---|---|---|
| Ionic conductivity | 2.1 mS/cm | Solvation structure modulation |
| Thermal stability | >150°C | Reduced volatility |
Advanced: How to assess and mitigate genotoxic impurities in the synthesis process?
Methodological Answer:
- ICH M7 guidelines : Screen for alkylating agents (e.g., chloroethyl intermediates) using LC-MS/MS .
- Purification : Employ scavenger resins (e.g., QuadraPure™) to trap reactive impurities.
- Control strategies : Limit residuals to <1 ppm via strict process controls .
Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?
Methodological Answer:
- Degradation pathways : Hydrolysis of the ethoxyethoxy chain at pH < 3.
- Accelerated stability studies : Expose to 0.1 M HCl at 40°C; monitor via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
